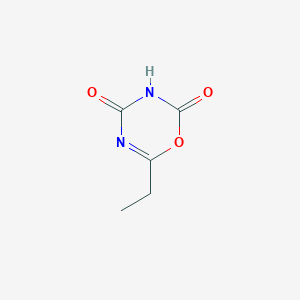
6-Ethyl-1,3,5-oxadiazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-1,3,5-oxadiazine-2,4-dione, also known as etazolate, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of oxadiazine derivatives and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,3,5-oxadiazine-2,4-dione involves its ability to modulate the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a role in regulating anxiety and mood. Etazolate has been shown to enhance the activity of GABA receptors, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA receptors, 6-Ethyl-1,3,5-oxadiazine-2,4-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 6-Ethyl-1,3,5-oxadiazine-2,4-dione can modulate the activity of glutamate receptors, leading to neuroprotective effects. Etazolate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Ethyl-1,3,5-oxadiazine-2,4-dione in lab experiments is its ability to modulate the activity of GABA receptors, making it a potential candidate for the study of anxiety and depression. Etazolate has also been shown to have neuroprotective effects, making it a potential candidate for the study of neurodegenerative diseases. One limitation of using 6-Ethyl-1,3,5-oxadiazine-2,4-dione in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several future directions for the study of 6-Ethyl-1,3,5-oxadiazine-2,4-dione. One area of research is the development of 6-Ethyl-1,3,5-oxadiazine-2,4-dione as a potential treatment for anxiety and depression. Another area of research is the study of 6-Ethyl-1,3,5-oxadiazine-2,4-dione as a potential neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the development of novel derivatives of 6-Ethyl-1,3,5-oxadiazine-2,4-dione may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 6-Ethyl-1,3,5-oxadiazine-2,4-dione can be achieved through a multi-step process. The first step involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-ethyl-4-hydrazino-2-oxobutanoic acid ethyl ester. This intermediate is then reacted with acetic anhydride to form 6-ethyl-1,3,5-oxadiazine-2,4-dione.
Scientific Research Applications
6-Ethyl-1,3,5-oxadiazine-2,4-dione has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as an anti-anxiety and anti-depressant agent. Studies have shown that 6-Ethyl-1,3,5-oxadiazine-2,4-dione can modulate the activity of GABA receptors, leading to anxiolytic and antidepressant effects. Etazolate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
CAS RN |
102618-93-9 |
|---|---|
Product Name |
6-Ethyl-1,3,5-oxadiazine-2,4-dione |
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
6-ethyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c1-2-3-6-4(8)7-5(9)10-3/h2H2,1H3,(H,7,8,9) |
InChI Key |
IGACKZOIEBVOTH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=O)NC(=O)O1 |
Canonical SMILES |
CCC1=NC(=O)NC(=O)O1 |
synonyms |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-ethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



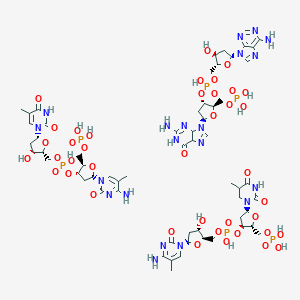


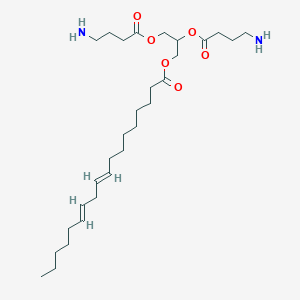


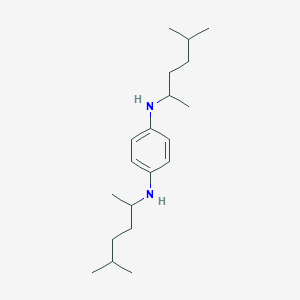


![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)

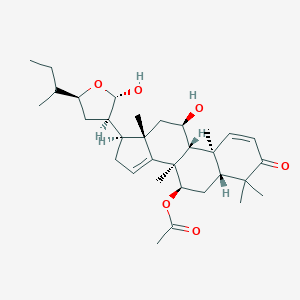
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
